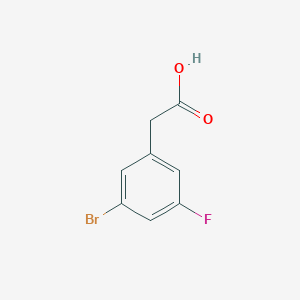

2-(3-Bromo-5-fluorophenyl)acetic acid

Description

BenchChem offers high-quality 2-(3-Bromo-5-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAJSAOIABGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572019 | |

| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202000-99-5 | |

| Record name | 3-Bromo-5-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202000-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-5-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-(3-Bromo-5-fluorophenyl)acetic acid, registered under CAS number 202000-99-5, is a halogenated phenylacetic acid derivative that has emerged as a crucial intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1] Its unique trifunctional nature, possessing a carboxylic acid moiety, a bromine atom, and a fluorine atom on the phenyl ring, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the bromo and fluoro substituents allows for selective and orthogonal chemical modifications, making it a highly sought-after building block in drug discovery programs. This guide provides an in-depth technical overview of its synthesis, properties, and significant applications, with a focus on its role in the development of central nervous system (CNS) therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-(3-Bromo-5-fluorophenyl)acetic acid is paramount for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 202000-99-5 | PubChem[1] |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[1] |

| Molecular Weight | 233.03 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 113-114 °C | Matrix Scientific[3] |

| Purity | Typically ≥95% | Sigma-Aldrich[2] |

| InChI Key | JWWAJSAOIABGKW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)CC(=O)O | PubChem[1] |

Strategic Synthesis: A Step-by-Step Protocol

The most common and industrially scalable synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid involves a two-step process commencing from the readily available 3-bromo-5-fluorobenzyl bromide. This synthetic strategy is predicated on the formation of a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to 2-(3-Bromo-5-fluorophenyl)acetic acid.

Part 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile (Intermediate)

This initial step involves a nucleophilic substitution reaction where the bromide of the starting material is displaced by a cyanide anion.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Addition of Cyanide: Sodium cyanide (NaCN) (1.1 eq) is added portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing water and extracted with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(3-bromo-5-fluorophenyl)acetonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure nitrile intermediate.

Part 2: Hydrolysis to 2-(3-Bromo-5-fluorophenyl)acetic acid (Final Product)

The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.

Experimental Protocol:

-

Reaction Setup: The purified 2-(3-bromo-5-fluorophenyl)acetonitrile (1.0 eq) is dissolved in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture) in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 4-6 hours. The hydrolysis progress can be monitored by TLC.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice, resulting in the precipitation of the crude carboxylic acid. The solid is collected by vacuum filtration and washed with cold water to remove any residual acid.

-

Purification: The crude 2-(3-bromo-5-fluorophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Application in Drug Discovery: A Key Intermediate for mGluR5 Modulators

The paramount importance of 2-(3-Bromo-5-fluorophenyl)acetic acid in contemporary drug discovery is exemplified by its use as a pivotal intermediate in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that is widely expressed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

In a patent filed by F. Hoffmann-La Roche AG, 2-(3-Bromo-5-fluorophenyl)acetic acid serves as the foundational scaffold for the synthesis of a series of potent and selective mGluR5 NAMs.[1] The synthetic strategy involves the amidation of the carboxylic acid group of 2-(3-bromo-5-fluorophenyl)acetic acid with various amine building blocks. The resulting amide can then undergo further diversification, often through palladium-catalyzed cross-coupling reactions at the bromine position, to generate a library of candidate compounds for biological screening.

Illustrative Reaction Scheme in mGluR5 NAM Synthesis

Caption: General synthetic route to mGluR5 NAMs.

The 3-bromo-5-fluoro substitution pattern is critical for achieving the desired pharmacological activity. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the phenyl ring, while the bromine atom provides a convenient handle for introducing further chemical diversity through cross-coupling reactions. This strategic design allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Safety and Handling

2-(3-Bromo-5-fluorophenyl)acetic acid is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-Bromo-5-fluorophenyl)acetic acid is a valuable and versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features provide a robust platform for the development of novel drug candidates. The well-established synthetic route and its demonstrated utility in the synthesis of mGluR5 negative allosteric modulators underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for new and improved therapeutics continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

-

PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Imperative for Unambiguous Characterization

An In-depth Technical Guide to the Structure Elucidation of 2-(3-Bromo-5-fluorophenyl)acetic acid

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(3-Bromo-5-fluorophenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causal logic behind the analytical strategy. Each step is designed as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

2-(3-Bromo-5-fluorophenyl)acetic acid (C₈H₆BrFO₂) is a halogenated aromatic compound.[1][2] Such molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity, reactivity, and physical properties.[3][4] Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide details a synergistic analytical workflow, employing mass spectrometry, infrared spectroscopy, and multi-nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, culminating in an unassailable confirmation of the molecule's identity.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Leading with MS

The initial analytical step in any structural elucidation workflow should be to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose as it provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. For halogenated compounds, MS offers a unique, built-in validation feature: the characteristic isotopic distribution of halogens like bromine.[5][6]

Trustworthiness: Bromine's Isotopic Signature as an Internal Validator

Nature provides a powerful validation tool in the form of isotopes. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.5% and 49.5%, respectively).[6] Consequently, any compound containing a single bromine atom will exhibit a distinctive "doublet" in its mass spectrum for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).[6][7] The observation of this pattern is definitive evidence for the presence of one bromine atom, making the experiment self-validating.

High-Resolution Mass Spectrometry (HRMS) Data

The expected HRMS data provides a precise target for experimental verification.

| Adduct Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)-H]⁻ | C₈H₅⁷⁹BrFO₂ | 230.9462 |

| [M(⁸¹Br)-H]⁻ | C₈H₅⁸¹BrFO₂ | 232.9442 |

| [M(⁷⁹Br)+H]⁺ | C₈H₇⁷⁹BrFO₂ | 232.9608 |

| [M(⁸¹Br)+H]⁺ | C₈H₇⁸¹BrFO₂ | 234.9588 |

Data predicted based on the compound's molecular formula.[1][8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve 1-2 mg of 2-(3-Bromo-5-fluorophenyl)acetic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF mass spectrometer, which allows for soft ionization (preserving the molecular ion) and high mass accuracy.

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species, respectively. The carboxylic acid moiety makes negative mode particularly sensitive.

-

Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

-

Analysis: Verify the presence of the characteristic m/z and m/z+2 doublet with a ~1:1 intensity ratio. Confirm that the measured accurate mass is within a 5 ppm tolerance of the calculated mass for the predicted elemental formula.

Workflow for Mass Spectrometry Analysis

Caption: Correlation of molecular functional groups to their IR signals.

Part 3: Definitive Connectivity Mapping via NMR Spectroscopy

Expertise & Experience: The Core of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the complete carbon-hydrogen framework and confirm the position of the heteroatoms. A multi-nuclear approach provides a cross-validating dataset that leaves no ambiguity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz | Rationale |

| Hₐ (COOH) | ~10-12 | Singlet (broad) | 1H | N/A | Acidic proton, highly deshielded, exchanges with trace water. [9][10] |

| Hᵦ (-CH₂-) | ~3.6 | Singlet | 2H | N/A | Methylene protons adjacent to a carbonyl and an aromatic ring. |

| Hc,d,e (Aryl) | ~7.0-7.4 | Multiplet | 3H | J(H-H), J(H-F) | Aromatic protons with complex splitting due to coupling with each other and with the fluorine atom. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals one signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. For our target molecule, 8 distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~175 | Carboxylic acid carbonyl carbon, highly deshielded. [9][10] |

| C-F | ~163 (d) | Aromatic carbon directly bonded to fluorine; exhibits a large ¹J(C-F) coupling. |

| C-Br | ~122 | Aromatic carbon bonded to bromine; exhibits a shielding effect. |

| C-CH₂ | ~140 (d) | Quaternary aromatic carbon attached to the acetic acid group; may show small C-F coupling. |

| Aromatic CH | ~115-130 (m) | Remaining three aromatic carbons, with shifts influenced by substituents and potential C-F coupling. |

| -CH₂- | ~40 | Aliphatic methylene carbon adjacent to carbonyl and aryl groups. |

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds. [11][12]The presence of a signal is definitive proof of fluorine, and its coupling to nearby protons confirms its position on the aromatic ring.

Predicted ¹⁹F NMR Data (in CDCl₃, 377 MHz)

| Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Rationale |

| ~ -110 to -115 | Triplet of triplets (tt) or Multiplet | ³J(F-H)ortho, ⁵J(F-H)para | A single fluorine environment on the aromatic ring, coupled to the two ortho protons and potentially the para proton. [11][13] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Set the spectral width to cover 0-15 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. [14]4. ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. No special setup is usually required beyond tuning the probe to the ¹⁹F frequency.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale (e.g., using residual solvent signal for ¹H and ¹³C). Integrate the ¹H signals.

Integrated NMR Structure Elucidation Workflow

Caption: Integrated multi-nuclear NMR workflow for final structure confirmation.

Part 4: The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Experience: Unambiguous Spatial Arrangement

While the combination of MS, IR, and NMR spectroscopy provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. [15][16]If a high-quality single crystal can be obtained, this method provides an absolute confirmation of the atomic connectivity and detailed geometric parameters (bond lengths and angles).

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow a single crystal of 2-(3-Bromo-5-fluorophenyl)acetic acid suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or vapor diffusion techniques with various solvents.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using computational methods and then refined to best fit the experimental data, yielding a final, detailed 3D model of the molecule.

Workflow for X-ray Crystallography

Caption: Workflow for definitive structure proof by X-ray crystallography.

Conclusion: A Synthesis of Orthogonal Data

The structure of 2-(3-Bromo-5-fluorophenyl)acetic acid is unequivocally confirmed through the strategic application of orthogonal analytical techniques. Mass spectrometry validates the elemental formula (C₈H₆BrFO₂) and the presence of a single bromine atom. Infrared spectroscopy provides a clear fingerprint of the carboxylic acid and substituted aromatic ring functional groups. Finally, a comprehensive multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR analysis maps the precise connectivity of the atomic framework. Each technique validates the others, creating a self-consistent and irrefutable dataset that establishes the compound's structure with the highest degree of scientific certainty.

References

- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder.

-

Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6636–6647. Retrieved from [Link]

- Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

2-(3-Bromo-5-fluorophenyl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Grimblat, N., Kaufman, T. S., & Sarotti, A. M. (2015). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 80(23), 11523–11529. Retrieved from [Link]

-

Schmidt, E., & Knackmuss, H. J. (1980). Chemical structure and biodegradability of halogenated aromatic compounds. Conversion of chlorinated muconic acids into maleoylacetic acid. Biochemical Journal, 192(1), 339–347. Retrieved from [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

Benzene, 1-bromo-3-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

4-Fluorophenyl(4-chlorobenzyl) ether. (n.d.). SpectraBase. Retrieved from [Link]

-

Wang, Y., et al. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]

-

2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). (n.d.). PubChemLite. Retrieved from [Link]

-

Halogenated Aromatic Hydrocarbons. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Hassel, O., & Strømme, K. O. (1959). Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents. Journal of the American Chemical Society, 81(21), 5872–5872. Retrieved from [Link]

-

Acetic acid 13C NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. (n.d.). Jennychem. Retrieved from [Link]

-

The oa-TOF mass spectra of the major bromine-containing peaks. (n.d.). ResearchGate. Retrieved from [Link]

-

Aromatic halogenation. (n.d.). Khan Academy. Retrieved from [Link]

-

Bromine. (n.d.). Wikipedia. Retrieved from [Link]

-

Names and Structures for Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

-

Acetic acid 1H NMR Spectrum. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Rojas-Altuve, A., et al. (2011). Crystallization and Preliminary X-ray Diffraction Studies of the Transcriptional Repressor PaaX. Acta Crystallographica Section F, 67(Pt 10), 1278–1280. Retrieved from [Link]

-

Mass Spectrometry. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

Grishin, A. M., et al. (2010). Crystallization and preliminary X-ray analysis of PaaAC. Acta Crystallographica Section F, 66(Pt 9), 1045–1049. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Bromo(phenyl)acetic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR Gallery Indexed by NMR Spin Systems. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Carbon-13 NMR. (n.d.). IQ-USP. Retrieved from [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2017). MDPI. Retrieved from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

-

Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Phenylacetic acid (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

- 1. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 9.1 Names and Structures for Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. PubChemLite - 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 11. azom.com [azom.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iq.usp.br [iq.usp.br]

- 15. Crystallization and preliminary X-ray diffraction studies of the transcriptional repressor PaaX, the main regulator of the phenylacetic acid degradation pathway in Escherichia coli W - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystallization and preliminary X-ray analysis of PaaAC, the main component of the hydroxylase of the Escherichia coli phenylacetyl-coenzyme A oxygenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid in organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for applications in synthesis, purification, formulation, and analytical method development. By integrating theoretical principles with practical experimental design, this guide offers a robust methodology for solvent selection and solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Development

2-(3-Bromo-5-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this is a critical parameter that influences its bioavailability, processability, and the overall success of a drug development program. A thorough understanding of its solubility profile in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to ensure optimal reaction kinetics and yield.

-

Crystallization: Developing robust crystallization processes for polymorphism control and purification.

-

Formulation: Designing stable and effective dosage forms.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC and NMR.

This guide will delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step approach to determining the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This means that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall molecular geometry.

Molecular Structure Analysis of 2-(3-Bromo-5-fluorophenyl)acetic Acid

To predict the solubility of 2-(3-Bromo-5-fluorophenyl)acetic acid, we must first analyze its structure:

-

Phenylacetic Acid Backbone: The core structure is phenylacetic acid. Phenylacetic acid itself has limited solubility in water but is soluble in many organic solvents due to the nonpolar phenyl group.[3][4][5]

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar solvents.

-

Bromo and Fluoro Substituents: The bromine and fluorine atoms are electronegative and introduce dipoles into the phenyl ring, increasing the overall polarity of the molecule compared to unsubstituted phenylacetic acid. The presence of halogens can also influence crystal lattice energy, which in turn affects solubility.

Based on this structure, 2-(3-Bromo-5-fluorophenyl)acetic acid is expected to be a polar molecule with a significant nonpolar component. Therefore, it is likely to be soluble in a range of polar and moderately nonpolar organic solvents.

Solvent Classification and Selection

Organic solvents can be broadly classified based on their polarity (dielectric constant) and their ability to participate in hydrogen bonding:

-

Polar Protic Solvents: (e.g., methanol, ethanol, acetic acid) - These solvents have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. They are generally good solvents for polar solutes.

-

Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) - These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have low dielectric constants and are not capable of significant hydrogen bonding. They are good solvents for nonpolar solutes.

A logical approach to solvent screening for 2-(3-Bromo-5-fluorophenyl)acetic acid would involve selecting a representative set of solvents from each class to cover a wide range of polarities and hydrogen bonding capabilities.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following section outlines a robust experimental protocol.

Materials and Equipment

-

2-(3-Bromo-5-fluorophenyl)acetic acid (solid, purity >95%)[6]

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: The relationship between solute/solvent properties and solubility.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Teachy. (n.d.). Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

-

University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

ResearchGate. (2019). Principles of Solubility and Solutions. [Link]

-

Solubility of Things. (n.d.). Phenylacetic acid. [Link]

-

YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]

-

Semantic Scholar. (n.d.). Theoretical Study of Substituent Effects on the Gas-Phase Acidities of Benzoic and Phenylacetic Acids. [Link]

-

Chemistry Stack Exchange. (2015, March 25). How to arrange carboxylic acids (phenylacetic acid and acetic acid) by increasing acidity?[Link]

-

PubChem. (n.d.). Phenylacetic acid. [Link]

-

University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-(3-Bromo-5-fluorophenyl)acetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-5-fluorophenyl)acetic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical and materials science research. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental practices.

Introduction: The Molecular Blueprint

2-(3-Bromo-5-fluorophenyl)acetic acid (C₈H₆BrFO₂) is a disubstituted phenylacetic acid derivative. Its structural elucidation relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation of the molecule's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for data reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromo-5-fluorophenyl)acetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ may be preferred to ensure the observation of the acidic carboxylic proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹H NMR Data Interpretation

The ¹H NMR spectrum of 2-(3-Bromo-5-fluorophenyl)acetic acid is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~7.0 - 7.5 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[1] Its chemical shift can be concentration-dependent, and it may exchange with trace amounts of D₂O in the solvent, causing the peak to diminish or disappear.[1]

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (7.0-7.5 ppm). Due to the substitution pattern, a complex multiplet is expected. The fluorine and bromine atoms influence the electronic environment and thus the chemical shifts of the adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to the electron-withdrawing phenyl and carboxyl groups. They are expected to appear as a singlet around 3.6 ppm.[2]

Experimental Workflow: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

¹³C NMR Data Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~170-185 |

| Aromatic (C-Br) | ~120-125 |

| Aromatic (C-F) | ~160-165 (doublet) |

| Aromatic (C-H & C-C) | ~115-145 |

| Methylene (-CH₂-) | ~40-45 |

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically between 170 and 185 ppm.[1]

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹J(C-F) coupling and will be shifted significantly downfield. The carbon bearing the bromine atom will also have a characteristic shift. The remaining aromatic carbons will appear in the expected 115-145 ppm range.[3]

-

Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to resonate in the 40-45 ppm region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid 2-(3-Bromo-5-fluorophenyl)acetic acid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Data Interpretation

The IR spectrum of a carboxylic acid is highly characteristic.[4][5]

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, strong |

| ~1700 | C=O stretch | Strong, sharp |

| 1600-1585, 1500-1400 | C=C stretch (aromatic) | Medium to weak |

| 1320-1210 | C-O stretch | Medium |

| 950-910 | O-H bend (out-of-plane) | Broad, medium |

| Below 850 | C-Br, C-F stretches | Fingerprint region |

-

O-H Stretch: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1]

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[5]

-

Aromatic C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[6][7]

-

C-O Stretch and O-H Bend: The C-O stretch and O-H bend also give rise to characteristic bands in the fingerprint region.[4][7]

Experimental Workflow: IR Spectroscopy

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

MS Data Interpretation

The molecular formula C₈H₆BrFO₂ gives a molecular weight of approximately 233.03 g/mol .[8]

-

Molecular Ion (M⁺): The key feature to identify is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2).

-

Fragmentation Pattern: The molecular ion is often unstable and breaks apart into smaller, more stable fragments.[9]

Expected Fragmentation Pattern

| m/z Value | Proposed Fragment | Notes |

| 232/234 | [C₈H₆BrFO₂]⁺ | Molecular ion peak (M⁺, M+2) |

| 187/189 | [C₇H₅BrF]⁺ | Loss of -COOH (45 Da) |

| 108 | [C₇H₅F]⁺ | Loss of Br from the above fragment |

| 45 | [COOH]⁺ | Carboxyl fragment |

The most common fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da) via benzylic cleavage.[10] This would result in a prominent peak at m/z 187/189.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a robust and unequivocal characterization of 2-(3-Bromo-5-fluorophenyl)acetic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key carboxylic acid and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic dataset serves as a reliable fingerprint for the identification and quality assessment of this important chemical compound.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Bromophenylacetic acid(1878-67-7) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

synthesis route to 2-(3-Bromo-5-fluorophenyl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromo-5-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom, provides medicinal chemists with versatile handles for molecular elaboration through various cross-coupling reactions and other transformations. This guide provides an in-depth exploration of several robust and field-proven synthetic routes to this important intermediate. Each route is presented with a detailed experimental protocol, mechanistic insights, and a comparative analysis of its advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The synthesis of functionalized phenylacetic acids is a cornerstone of drug discovery and development. These scaffolds are present in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[3] The title compound, 2-(3-bromo-5-fluorophenyl)acetic acid, is of particular interest due to its utility as a key intermediate. For instance, it has been employed in the preparation of negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various central nervous system disorders.[1] The strategic placement of the bromo and fluoro substituents allows for selective and sequential chemical modifications, making it a highly versatile synthetic intermediate.

This technical guide will detail four primary synthetic strategies for the preparation of 2-(3-bromo-5-fluorophenyl)acetic acid:

-

Cyanation of 3-Bromo-5-fluorobenzyl Bromide followed by Hydrolysis: A classic and reliable two-step process.

-

Willgerodt-Kindler Reaction of 3'-Bromo-5'-fluoroacetophenone: A unique rearrangement reaction for the synthesis of aryl-substituted acetic acids.

-

Carboxylation of a Grignard Reagent: A powerful carbon-carbon bond-forming reaction.

-

Palladium-Catalyzed Carbonylation of 3-Bromo-5-fluorobenzyl Bromide: A modern and efficient method for the introduction of the carboxylic acid moiety.

Each of these routes will be discussed in detail, providing the necessary information for their successful implementation in a laboratory setting.

Route 1: Cyanation of 3-Bromo-5-fluorobenzyl Bromide and Subsequent Hydrolysis

This is arguably the most common and direct route for the synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid. The two-step process involves the nucleophilic substitution of the benzylic bromide with a cyanide salt to form the corresponding benzyl cyanide, followed by hydrolysis of the nitrile to the carboxylic acid.[3]

Reaction Scheme

Caption: Synthesis via Cyanation and Hydrolysis.

Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

The first step is a nucleophilic substitution reaction where the bromide of 3-bromo-5-fluorobenzyl bromide is displaced by the cyanide ion. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the SN2 mechanism.[4][5]

Experimental Protocol [4]

-

Reaction Setup: In a sealed tube, a suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).

-

Reaction: The reaction mixture is heated at 75°C in the sealed tube for 3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).

-

Isolation: The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL). The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), then dried over sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 2-(3-bromo-5-fluorophenyl)acetonitrile.

Expected Yield: 58%[4]

Table 1: Spectroscopic Data for 2-(3-Bromo-5-fluorophenyl)acetonitrile [4]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H) |

| ¹⁹F NMR (377 MHz, CDCl₃) | δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz) |

Step 2: Hydrolysis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[3] Both methods are effective, and the choice often depends on the compatibility of other functional groups in the molecule.

Experimental Protocol (Acid-Catalyzed Hydrolysis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-(3-bromo-5-fluorophenyl)acetonitrile is dissolved in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes or hot water) to yield pure 2-(3-bromo-5-fluorophenyl)acetic acid.

Advantages of this Route:

-

Reliable and well-established methodology.[3]

-

Starting materials are commercially available.

-

The reaction conditions are generally mild.

Disadvantages of this Route:

-

The use of toxic cyanide salts requires careful handling and waste disposal procedures.

-

The two-step process may result in a lower overall yield compared to a one-pot synthesis.

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed to the carboxylic acid.[3][6] This route would start from 3'-bromo-5'-fluoroacetophenone.

Reaction Scheme

Caption: Synthesis via Willgerodt-Kindler Reaction.

Experimental Protocol[3][7]

-

Reaction Setup: In a round-bottom flask, combine 3'-bromo-5'-fluoroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours.

-

Work-up: After cooling, the reaction mixture is taken up in a suitable organic solvent (e.g., chloroform) and washed successively with water and dilute hydrochloric acid to remove excess morpholine.

-

Hydrolysis: The solvent is removed under vacuum, and the crude thioamide intermediate is hydrolyzed by refluxing with aqueous acid (e.g., 50% sulfuric acid) or a solution of alcoholic sodium hydroxide.[7]

-

Isolation: After hydrolysis, the mixture is cooled and extracted with an ether. The ethereal extract is then washed with a basic solution (e.g., 12% NaOH) to extract the carboxylic acid. The basic aqueous layer is then acidified with concentrated HCl to precipitate the product.

-

Purification: The precipitated solid is collected by filtration and can be recrystallized to afford pure 2-(3-bromo-5-fluorophenyl)acetic acid.

Advantages of this Route:

-

A unique and interesting transformation that can be useful when the corresponding acetophenone is readily available.[6]

-

Can be performed as a one-pot reaction in some cases.

Disadvantages of this Route:

-

The reaction often requires high temperatures and long reaction times.

-

The use of sulfur and morpholine can lead to the formation of odorous byproducts.

-

Yields can be variable depending on the substrate.

Route 3: Carboxylation of a Grignard Reagent

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds.[8][9] In this route, a Grignard reagent is prepared from 3-bromo-5-fluorobenzyl bromide and then reacted with carbon dioxide (in the form of dry ice or CO₂ gas) to yield the desired carboxylic acid after an acidic workup.[3][10]

Reaction Scheme

Caption: Synthesis via Grignard Reagent Carboxylation.

Experimental Protocol

-

Grignard Reagent Formation:

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine and a small amount of a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium. The reaction is initiated by gentle warming if necessary.

-

Addition: Once the reaction has started, add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Reaction: Cool the Grignard solution in an ice bath and slowly pour it onto a large excess of crushed dry ice with vigorous stirring. Alternatively, CO₂ gas can be bubbled through the solution.

-

Work-up: Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

-

-

Isolation and Purification:

-

Extraction: Extract the aqueous mixture with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

-

Advantages of this Route:

-

A powerful and widely applicable method for the synthesis of carboxylic acids.[8]

-

The starting materials are readily available.

Disadvantages of this Route:

-

Grignard reagents are highly sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.

-

The presence of the other bromine atom on the aromatic ring could potentially lead to side reactions, although the benzylic bromide is significantly more reactive.

Route 4: Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are modern and highly efficient methods for the synthesis of carboxylic acids and their derivatives from organic halides.[11][12] This route involves the reaction of 3-bromo-5-fluorobenzyl bromide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (in this case, water or a hydroxide source).

Reaction Scheme

Caption: Synthesis via Palladium-Catalyzed Carbonylation.

Experimental Protocol (General)[3]

-

Reaction Setup: In a high-pressure reactor, combine 3-bromo-5-fluorobenzyl bromide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand like triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent (e.g., toluene).

-

Reaction: Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Work-up: After cooling and carefully venting the CO, acidify the reaction mixture with hydrochloric acid.

-

Isolation and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Advantages of this Route:

-

High efficiency and functional group tolerance.[11]

-

Can often be performed under relatively mild conditions.

-

Avoids the use of highly toxic reagents like cyanides.

Disadvantages of this Route:

-

Requires the use of a high-pressure reactor and toxic carbon monoxide gas. However, CO-surrogates can sometimes be employed.[11]

-

Palladium catalysts and phosphine ligands can be expensive.

-

Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and pressure) may be required.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| 1. Cyanation & Hydrolysis | 3-Bromo-5-fluorobenzyl bromide | NaCN, Acid/Base | Reliable, well-established, mild conditions. | Use of toxic cyanide, two-step process. |

| 2. Willgerodt-Kindler | 3'-Bromo-5'-fluoroacetophenone | Sulfur, Morpholine | Unique transformation, one-pot potential. | High temperatures, odorous byproducts, variable yields. |

| 3. Grignard Carboxylation | 3-Bromo-5-fluorobenzyl bromide | Mg, CO₂ | Powerful C-C bond formation, widely applicable. | Requires strict anhydrous conditions, potential side reactions. |

| 4. Pd-Catalyzed Carbonylation | 3-Bromo-5-fluorobenzyl bromide | CO, Pd catalyst | High efficiency, good functional group tolerance. | Requires high pressure, expensive catalyst, toxic CO gas. |

Conclusion

This technical guide has detailed four distinct and effective synthetic routes to 2-(3-bromo-5-fluorophenyl)acetic acid, a key intermediate in pharmaceutical research. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the scale of the synthesis, the equipment available, and safety considerations. The cyanation and hydrolysis route offers a reliable and straightforward approach, while the Willgerodt-Kindler reaction provides a unique alternative from the corresponding acetophenone. The Grignard carboxylation and palladium-catalyzed carbonylation represent powerful C-C bond-forming strategies, with the latter being a more modern and highly efficient method. By understanding the principles and practical aspects of each of these routes, researchers can make an informed decision to best suit their synthetic objectives.

References

- PROMETIC BIOSCIENCES INC.;GAGNON, Lyne;GROUIX, Brigitte. WO2016/54728, 2016, A1.

- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

-

Wikipedia. Willgerodt rearrangement. [Link]

-

Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.

- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

PubChem. 2-(3-Bromo-5-fluorophenyl)acetic acid. [Link]

-

PubChemLite. 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2). [Link]

- Ueda, T., Konishi, H., & Manabe, K. (2012).

-

Jennychem. 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid. [Link]

-

Grignard Reaction. (n.d.). [Link]

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102-7107.

-

PubMed. Palladium-catalyzed carbonylation reactions of aryl bromides at atmospheric pressure: a general system based on Xantphos. [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

National Institutes of Health. Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. [Link]

-

ResearchGate. Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. [Link]

-

PubChem. 3-Bromo-5-fluorobenzaldehyde. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

PrepChem.com. Preparation of bromobenzyl cyanide. [Link]

-

CP Lab Safety. 3-Bromo-5-fluorobenzaldehyde, min 95%, 100 grams. [Link]

- Google Patents.

- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.

-

Organic Syntheses. Benzyl Cyanide. [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

-

National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 11. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 12. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 2-(3-Bromo-5-fluorophenyl)acetic acid synthesis

An In-Depth Technical Guide to the Core Starting Materials and Synthetic Strategies for 2-(3-Bromo-5-fluorophenyl)acetic Acid

Introduction

2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5) is a highly functionalized phenylacetic acid derivative that has become a pivotal building block in modern medicinal chemistry and drug development.[1][2] Its strategic importance lies in the unique arrangement of substituents on the aromatic ring: a fluorine atom, which can enhance metabolic stability and binding affinity, and a bromine atom, which serves as a versatile synthetic handle for post-synthetic modifications.[3] The bromine is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular architectures.[3]

This compound is a key intermediate in the synthesis of novel therapeutic agents, most notably negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, making 2-(3-Bromo-5-fluorophenyl)acetic acid a molecule of significant interest for researchers in neuropharmacology.[3]

This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. We will explore three primary, field-proven strategies, offering detailed protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals.

Synthetic Strategy 1: The Phenylacetonitrile Pathway from a Benzyl Halide Precursor

One of the most direct and widely employed routes to 2-(3-Bromo-5-fluorophenyl)acetic acid proceeds through a phenylacetonitrile intermediate. This strategy hinges on the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile. The most common starting material for this sequence is 3-bromo-5-fluorotoluene, which is converted into the requisite benzyl bromide.

Workflow Overview

The synthesis unfolds in three key stages:

-

Benzylic Bromination: Free-radical bromination of 3-bromo-5-fluorotoluene selectively installs a bromine atom at the benzylic position.

-

Cyanation: The resulting 3-bromo-5-fluorobenzyl bromide is converted to 2-(3-bromo-5-fluorophenyl)acetonitrile via reaction with a cyanide source.

-

Hydrolysis: The terminal nitrile group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Caption: Workflow for the synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid via the nitrile intermediate.

Expertise & Causality: Experimental Choices

-

Benzylic Bromination: The use of N-Bromosuccinimide (NBS) is standard for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the chain reaction.

-

Cyanation: The reaction of the benzyl bromide with sodium cyanide is a classic SN2 reaction. Using a polar aprotic solvent like dimethylformamide (DMF) with a small amount of water can enhance the solubility of the cyanide salt and accelerate the reaction.[4] This step is critical and must be handled with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide salts.[5]

-

Hydrolysis: Both acidic and basic conditions are effective for nitrile hydrolysis. Acid-catalyzed hydrolysis (e.g., with aqueous sulfuric acid) proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (e.g., with aqueous sodium hydroxide) involves the direct attack of a hydroxide ion on the nitrile carbon. The choice often depends on the stability of other functional groups in the molecule and the desired workup procedure.

Detailed Experimental Protocol: Synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile[4]

-

Setup: In a sealed tube, prepare a suspension of sodium cyanide (0.38 g, 7.73 mmol) in deionized water (0.35 mL).

-

Addition: To this suspension, add a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) dissolved in dimethylformamide (2.6 mL).

-

Reaction: Securely seal the tube and heat the reaction mixture to 75°C for 3 hours with vigorous stirring.

-

Workup: After cooling to room temperature, partition the reaction mixture between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).

-

Extraction: Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate (50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the residue by silica gel column chromatography (eluting with 10% ethyl acetate in hexanes) to afford pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[4]

Subsequent hydrolysis to the carboxylic acid can be achieved by refluxing the nitrile in aqueous sulfuric or hydrochloric acid until TLC analysis indicates complete consumption of the starting material.

Synthetic Strategy 2: The Willgerodt-Kindler Reaction

An alternative and powerful strategy for synthesizing phenylacetic acids is the Willgerodt-Kindler reaction. This reaction uniquely converts an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. This method effectively achieves a migration of the carbonyl group and oxidation of the terminal methyl group.

Workflow Overview

-

Starting Material: The synthesis begins with 1-(3-bromo-5-fluorophenyl)ethan-1-one (3-bromo-5-fluoroacetophenone).

-

Thioamide Formation: The acetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures to form the thiomorpholide derivative.[6][7]

-

Hydrolysis: The resulting thioamide is hydrolyzed, usually under basic conditions (e.g., NaOH), followed by acidification to yield the final product.[8]

Caption: The Willgerodt-Kindler reaction pathway for synthesizing 2-(3-bromo-5-fluorophenyl)acetic acid.

Expertise & Causality: Experimental Choices

-

Mechanism: The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the initial formation of an enamine from the ketone and morpholine.[9] This enamine is then thiated by sulfur. A series of rearrangements and subsequent oxidation steps lead to the migration of the functional group to the terminal carbon of the alkyl chain.[7][9]

-

Reaction Conditions: Traditionally, this reaction requires high temperatures and long reaction times. However, the advent of microwave-assisted heating has significantly improved reaction efficiency, leading to higher yields and dramatically reduced reaction times.[8][10] The use of a phase-transfer catalyst (PTC) can also facilitate the subsequent hydrolysis step.[8] This method is particularly useful when the acetophenone starting material is more readily accessible than the corresponding toluene or aldehyde.

Detailed Experimental Protocol: General Procedure for Willgerodt-Kindler Reaction and Hydrolysis[6][8]

-

Setup: To a flask equipped with a reflux condenser, add 3-bromo-5-fluoroacetophenone (1 equivalent), elemental sulfur (2.5-3 equivalents), and morpholine (3-5 equivalents).

-

Reaction: Heat the mixture to reflux (typically around 120-140°C) for several hours until the starting material is consumed, as monitored by TLC. (Alternatively, use a microwave reactor according to established protocols for improved efficiency).[8]

-

Isolation of Thioamide: After cooling, the excess morpholine and sulfur can be removed. The crude thioamide intermediate is often purified by recrystallization or chromatography, though in some cases it is taken directly to the next step.

-

Hydrolysis: The crude or purified thioamide is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

-

Reflux: The suspension is heated to reflux for 8-24 hours until hydrolysis is complete.

-

Workup: The reaction mixture is cooled and filtered. The filtrate is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl to a pH of ~2.

-

Isolation: The precipitated 2-(3-bromo-5-fluorophenyl)acetic acid is collected by filtration, washed with cold water, and dried.

Synthetic Strategy 3: Elaboration from 3-Bromo-5-fluorobenzaldehyde

The commercially available 3-bromo-5-fluorobenzaldehyde serves as a versatile starting point for a multi-step synthesis that ultimately converges on the same phenylacetonitrile pathway described in the first strategy.[11] This route is advantageous when the aldehyde is more accessible or cost-effective than the corresponding toluene.

Workflow Overview

-

Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, (3-bromo-5-fluorophenyl)methanol.

-

Halogenation: The benzyl alcohol is then converted into a more reactive benzyl halide (chloride or bromide).

-

Cyanation & Hydrolysis: The resulting benzyl halide is subjected to the cyanation and hydrolysis sequence as detailed in Strategy 1.

Sources

- 1. 2-(3-Bromo-5-fluorophenyl)acetic acid | 202000-99-5 [sigmaaldrich.com]

- 2. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. innospk.com [innospk.com]

Topic: Potential Applications of 2-(3-Bromo-5-fluorophenyl)acetic Acid in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of halogen atoms has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of therapeutic candidates. Among the vast arsenal of halogenated building blocks, 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS No. 202000-99-5) emerges as a particularly versatile scaffold.[1] Its structure uniquely combines the bioisosteric benefits of fluorine with the synthetic utility of bromine, all built upon the well-established phenylacetic acid framework known to be a crucial component in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the molecule's core attributes, explores its potential in diverse therapeutic areas, and furnishes detailed experimental protocols for its application in drug discovery workflows.

Foundational Analysis of the Scaffold

The efficacy of 2-(3-Bromo-5-fluorophenyl)acetic acid as a medicinal chemistry building block is rooted in the distinct contributions of its three primary structural components: the phenylacetic acid core, the fluorine substituent, and the bromine handle.

Physicochemical Characteristics

A molecule's therapeutic potential is fundamentally governed by its physical and chemical properties. These parameters influence everything from solubility and membrane permeability to metabolic stability and target engagement.

| Property | Value | Source |

| CAS Number | 202000-99-5 | PubChem[2] |

| Molecular Formula | C₈H₆BrFO₂ | PubChem[2] |

| Molecular Weight | 233.03 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| InChIKey | JWWAJSAOIABGKW-UHFFFAOYSA-N | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

The Strategic Value of Halogenation